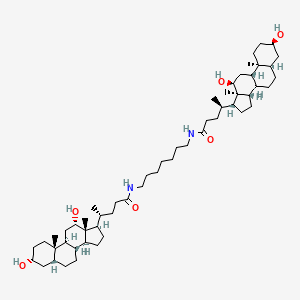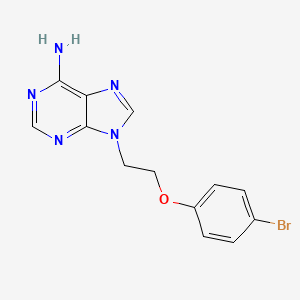
Nsd-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nsd-IN-3 is a potent inhibitor of the nuclear receptor binding SET domain (NSD). It effectively targets NSD2-SET and NSD3-SET, displaying IC50 values of 0.81 μM and 0.84 μM, respectively . This compound impedes the dimethylation of histone H3K36 and suppresses the expression of genes targeted by NSDs in non-small cell lung cancer cells . Furthermore, this compound promotes S-phase cell cycle arrest and induces apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Nsd-IN-3 involves several synthetic routes. One common method is the solid dispersion technique, which includes hot melt mixing, rotary evaporation, and freeze-drying . The composition typically involves a weight ratio of NSD:PVP K30:poloxamer 188 (1:3.75:6.55) .
Industrial Production Methods
Industrial production of this compound follows similar methods but on a larger scale. The process involves optimizing the reaction conditions to ensure high yield and purity. The compound is stored at -20°C in powder form for up to three years or in solvent at -80°C for one year .
Análisis De Reacciones Químicas
Nsd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Nsd-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of histone methyltransferases.
Biology: It helps in understanding the role of NSD proteins in gene expression and chromatin regulation.
Industry: It is used in the development of new drugs and therapeutic agents targeting histone methyltransferases.
Mecanismo De Acción
Nsd-IN-3 exerts its effects by inhibiting the nuclear receptor binding SET domain (NSD) proteins, specifically NSD2 and NSD3 . These proteins are histone methyltransferases that mono- and di-methylate histone H3 at lysine 36 (H3K36) . The inhibition of these proteins leads to the suppression of gene expression, cell cycle arrest, and apoptosis .
Comparación Con Compuestos Similares
Nsd-IN-3 is compared with other inhibitors of the NSD family, including NSD1, NSD2, and NSD3 . While all these compounds target histone methyltransferases, this compound is unique in its high specificity and potency against NSD2-SET and NSD3-SET . Similar compounds include:
NSD1 inhibitors: Target NSD1 and are used in treating acute myeloid leukemia and other cancers.
NSD2 inhibitors: Target NSD2 and are explored for their role in multiple myeloma and prostate cancer.
NSD3 inhibitors: Target NSD3 and are investigated for their potential in treating breast and lung cancers.
This compound stands out due to its specific inhibition of NSD2-SET and NSD3-SET, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C13H12BrN5O |
|---|---|
Peso molecular |
334.17 g/mol |
Nombre IUPAC |
9-[2-(4-bromophenoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C13H12BrN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17) |
Clave InChI |
KEUZGQNTDMYNJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


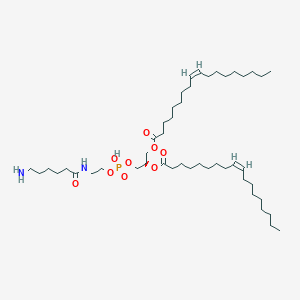
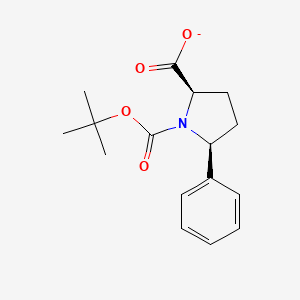
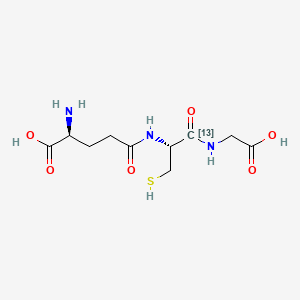


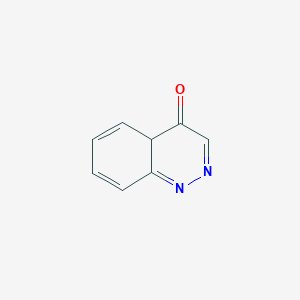
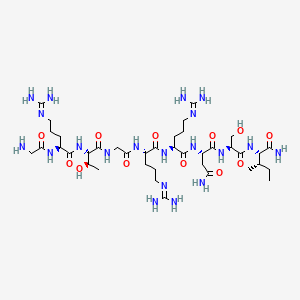
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
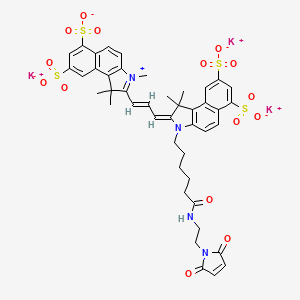
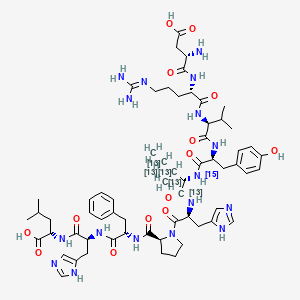
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
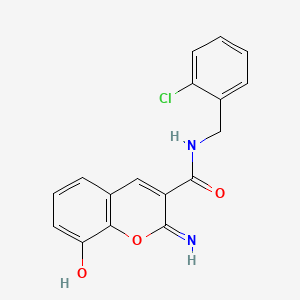
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
